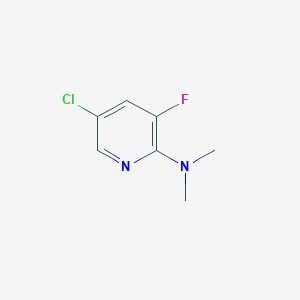

5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine

Description

Properties

IUPAC Name |

5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2/c1-11(2)7-6(9)3-5(8)4-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEQCIGHYZJOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674377 | |

| Record name | 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-19-3 | |

| Record name | 5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine, a valuable substituted pyridine intermediate in medicinal chemistry and drug discovery. The document details a plausible and robust synthetic pathway, grounded in established chemical principles, and offers a thorough discussion of the analytical techniques required for its structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the preparation and properties of this important building block.

Introduction: The Significance of Halogenated 2-Aminopyridines

Halogenated 2-aminopyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the pyridine ring profoundly influences the physicochemical properties of the resulting compounds. These modifications can enhance metabolic stability, improve membrane permeability, and provide vectors for further chemical elaboration through cross-coupling reactions. The 2-amino group, in turn, offers a convenient handle for the introduction of diverse pharmacophoric elements. This compound embodies these desirable features, making it a sought-after intermediate in the development of novel therapeutics.

Proposed Synthetic Pathway: A Rationale-Driven Approach

The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available pyridine precursor. The chosen pathway emphasizes regioselectivity and the use of well-established, high-yielding transformations. The proposed synthesis commences with the preparation of a key intermediate, 2,5-dichloro-3-fluoropyridine, followed by a nucleophilic aromatic substitution to introduce the N,N-dimethylamino moiety.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2,5-Dichloro-3-aminopyridine via Hofmann Rearrangement

The synthesis initiates with the Hofmann rearrangement of 2,5-dichloronicotinamide. This reaction provides an efficient route to the corresponding 3-aminopyridine derivative.

-

Reaction: 2,5-Dichloronicotinamide is treated with sodium hypobromite or sodium hypochlorite.

-

Rationale: The Hofmann rearrangement is a classic and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom. The use of readily available and inexpensive reagents makes this an economically viable first step. A plausible method for the synthesis of the starting material, 2,5-dichloro-3-aminopyridine, involves the Hofmann degradation of 2,5-dichloro-nicotinamide using sodium hypobromite or sodium hypochlorite[1].

Step 2: Synthesis of 2,5-Dichloro-3-fluoropyridine via Balz-Schiemann Reaction

The introduction of the fluorine atom at the 3-position is achieved through a Balz-Schiemann reaction.

-

Reaction: 2,5-Dichloro-3-aminopyridine is diazotized with a solution of sodium nitrite in the presence of tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.

-

Rationale: The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring. The reaction proceeds through a relatively stable diazonium tetrafluoroborate intermediate, which upon heating, yields the desired fluoro-substituted pyridine. This method offers good regioselectivity for the introduction of the fluorine atom. The diazotization of 2,5-dichloro-3-aminopyridine with fluoboric acid and sodium nitrite can yield 2,5-dichloro-3-fluoropyridine[1].

Step 3: Synthesis of this compound via Nucleophilic Aromatic Substitution

The final step involves the selective substitution of the chlorine atom at the 2-position with a dimethylamino group.

-

Reaction: 2,5-Dichloro-3-fluoropyridine is reacted with an excess of dimethylamine in a suitable solvent.

-

Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the ring nitrogen and the fluorine atom at the 3-position. The use of an excess of dimethylamine serves both as the nucleophile and as a base to neutralize the hydrogen chloride generated during the reaction. The reaction can be carried out in a sealed vessel at elevated temperatures to ensure complete conversion. The reaction of 2-halopyridines with amines is a common method for the synthesis of 2-aminopyridines[2].

Detailed Experimental Protocols

Synthesis of 2,5-Dichloro-3-aminopyridine

-

To a solution of sodium hydroxide in water, cooled to 0°C, slowly add bromine while maintaining the temperature below 10°C to prepare a fresh solution of sodium hypobromite.

-

In a separate flask, dissolve 2,5-dichloronicotinamide in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

-

Slowly add the 2,5-dichloronicotinamide solution to the pre-cooled sodium hypobromite solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,5-dichloro-3-aminopyridine.

Synthesis of 2,5-Dichloro-3-fluoropyridine

-

Dissolve 2,5-dichloro-3-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF4) at 0°C.

-

To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0 and 5°C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water and diethyl ether.

-

Carefully heat the dry diazonium salt in an inert solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and wash it with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford pure 2,5-dichloro-3-fluoropyridine.

Synthesis of this compound

-

In a sealed pressure vessel, dissolve 2,5-dichloro-3-fluoropyridine in a suitable solvent such as ethanol or DMSO.

-

Add an excess of a solution of dimethylamine (e.g., 40% in water or as a solution in THF).

-

Seal the vessel and heat the reaction mixture to 80-120°C for several hours. Monitor the progress of the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess dimethylamine and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as the final product.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Caption: Workflow for the characterization of the final product.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈ClFN₂ |

| Molecular Weight | 174.61 g/mol |

| Appearance | Expected to be a solid or oil |

| CAS Number | 1020253-19-3 |

Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N,N-dimethyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.5 - 7.7 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | 8.0 - 8.2 | d | J(H-F) ≈ 2-3 |

| N(CH₃)₂ | 3.1 - 3.3 | s | - |

-

Rationale: The proton at the C4 position will appear as a doublet of doublets due to coupling with the fluorine at C3 and the proton at C6. The proton at C6 will likely be a doublet with a smaller coupling to the fluorine at C3. The two methyl groups of the dimethylamino moiety will be equivalent and appear as a singlet.

The carbon NMR spectrum will be characterized by the influence of the electronegative halogen substituents and the amino group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 (d, ¹JCF ≈ 240-260 Hz) |

| C-3 | 140 - 145 (d, ²JCF ≈ 15-20 Hz) |

| C-4 | 125 - 130 (d, ³JCF ≈ 3-5 Hz) |

| C-5 | 120 - 125 |

| C-6 | 145 - 150 (d, ⁴JCF ≈ 2-4 Hz) |

| N(C H₃)₂ | 40 - 45 |

-

Rationale: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant. The other carbons in the ring will show smaller two-, three-, or four-bond couplings to the fluorine. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the dimethylamino group.

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

High-Resolution Mass Spectrometry (HRMS): Calculated m/z for [M+H]⁺ (C₇H₉ClFN₂⁺): 175.0436. Found: [A value close to the calculated mass].

Safety and Handling

As with all laboratory chemicals, this compound and all intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each reagent used.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound, a key building block in contemporary drug discovery. By providing detailed, rationale-driven experimental protocols and a comprehensive guide to its characterization, this document serves as a valuable resource for researchers and scientists. The successful synthesis and purification of this compound will enable the exploration of new chemical space and the development of novel therapeutic agents.

References

5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine CAS number and structure

An In-Depth Technical Guide to 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a key fluorinated pyridine derivative. It serves as a critical resource for researchers, chemists, and professionals in drug development and materials science. The guide details the compound's physicochemical properties, structure, reactivity, a representative synthetic protocol, and its significant applications as a versatile building block. Emphasis is placed on the rationale behind its synthetic pathway and the influence of its unique substitution pattern on chemical behavior. Safety, handling, and disposal protocols are also addressed to ensure responsible laboratory practice.

Introduction

This compound is a polysubstituted heterocyclic compound of significant interest in medicinal and agrochemical research. As a member of the fluorinated aminopyridine family, its strategic arrangement of electron-withdrawing halogens (chloro and fluoro) and an electron-donating dimethylamino group imparts a unique reactivity profile. This makes it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs) and specialized chemical agents.[1][2] The pyridine core is a prevalent scaffold in numerous bioactive molecules, and the specific functionalization of this compound offers multiple sites for selective chemical modification, enabling the construction of diverse compound libraries for screening and development.[1]

Physicochemical Properties

A summary of the key identifiers and physical properties for this compound is provided below. Proper storage in a refrigerator (2-8°C) is recommended to maintain its integrity.[3]

| Property | Value | Reference |

| CAS Number | 1020253-19-3 | [3][4] |

| Molecular Formula | C₇H₈ClFN₂ | [3] |

| Molecular Weight | 174.60 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | Data not available; typically an off-white to yellow solid | |

| Storage | 2-8°C, Refrigerator | [3] |

| SMILES | CN(C)C1=NC=C(Cl)C=C1F |

Chemical Structure and Reactivity

The structure of this compound is defined by a pyridine ring functionalized at three key positions.

Caption: Chemical structure of this compound.

Electronic Effects

The reactivity of the pyridine ring is dictated by the interplay of its substituents:

-

Fluoro and Chloro Groups: As halogens, they exert strong electron-withdrawing inductive effects (-I), which decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[1]

-

Dimethylamino Group: The nitrogen atom of the amino group has a lone pair of electrons that it can donate into the ring system via a positive mesomeric (+M) or resonance effect. This effect increases electron density, particularly at the ortho and para positions relative to the amino group.

This combination of opposing electronic effects creates a nuanced reactivity profile. The strong electron-withdrawing nature of the halogens activates the ring for nucleophilic aromatic substitution (SNAr), while the C5-Cl bond serves as a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for selective functionalization.[1]

Synthesis and Manufacturing

While specific proprietary synthesis routes may vary, a general and logical pathway for preparing this compound can be conceptualized starting from a more heavily halogenated pyridine precursor. A common strategy involves the selective displacement of a halogen via nucleophilic aromatic substitution.

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical principles for similar transformations.[5][6]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,5-dichloro-3-fluoropyridine (1.0 eq) and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq). Begin bubbling dimethylamine gas through the solution or add a 40% aqueous solution of dimethylamine (2.5 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The chlorine at the C2 position is generally more activated towards nucleophilic substitution than the one at C5 due to the electronic influence of the ring nitrogen.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude material via flash column chromatography on silica gel or vacuum distillation to obtain the final product, this compound, with high purity.

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its utility stems from the multiple reactive sites on its scaffold.

-

Medicinal Chemistry: It is a key building block for synthesizing APIs. The fluorinated pyridine motif is found in various kinase inhibitors for oncology and agents targeting metabolic disorders.[2] The presence of halogens allows for subsequent cross-coupling reactions to introduce further complexity and tune the biological activity of the final molecule.[7]

-

Agrochemicals: Substituted pyridines are a well-established class of compounds in the development of modern pesticides and herbicides. This compound can serve as a precursor for novel agrochemicals designed to have improved efficacy and better resistance profiles.[1][7]

-

Materials Science: The unique electronic properties of fluorinated organic compounds make them candidates for the synthesis of specialized polymers, dyes, and other functional materials.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. Although a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general guidelines for halogenated aromatic amines should be applied.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke in the work area.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Do not discharge to sewer systems.[8] The material may be sent to a licensed chemical destruction facility.[8]

Conclusion

This compound is a specialized chemical intermediate with significant value in the fields of drug discovery and agrochemical synthesis. Its carefully arranged substituents provide a versatile platform for constructing complex molecules through various organic reactions. Understanding its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of such building blocks is set to increase.

References

- 1. 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2 | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 246847-98-3|5-Chloro-3-fluoropyridin-2-amine|BLD Pharm [bldpharm.com]

- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 6. japsonline.com [japsonline.com]

- 7. 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride | 1073372-09-4 | Benchchem [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of extensive published experimental spectra for this specific molecule, this guide utilizes predictive methodologies to establish a foundational spectroscopic profile, offering insights into its structural verification and analytical behavior.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and diverse biological activities. The specific substitution pattern of this compound, incorporating a halogenated pyridine core with a dimethylamino group, presents a unique electronic and steric profile. Such compounds are of significant interest as key intermediates in the synthesis of novel therapeutic agents and functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of these molecules, ensuring the reliability and reproducibility of subsequent research and development efforts.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound, providing a concise reference for its key analytical signatures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-6 |

| ~7.20 | d | 1H | H-4 |

| ~3.10 | s | 6H | N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-2 |

| ~145.0 (d) | C-3 |

| ~138.0 (d) | C-6 |

| ~120.0 (d) | C-4 |

| ~118.0 | C-5 |

| ~40.0 | N(CH₃)₂ |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H (methyl) stretch |

| ~1600-1550 | Strong | C=C/C=N aromatic ring stretch |

| ~1450 | Medium | C-H (methyl) bend |

| ~1250-1150 | Strong | C-F stretch |

| ~1100-1000 | Strong | C-N stretch |

| ~850-750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 174/176 | High | [M]⁺ (Molecular Ion) |

| 159/161 | Medium | [M-CH₃]⁺ |

| 130/132 | Medium | [M-N(CH₃)₂]⁺ |

| 111 | High | [M-Cl-CH₃]⁺ |

| 44 | High | [N(CH₃)₂]⁺ |

Methodologies for Spectroscopic Analysis

The acquisition of high-fidelity spectroscopic data is contingent upon meticulous experimental design and execution. The following protocols outline the standard operating procedures for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, including the connectivity and electronic environment of each atom.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-32

-

-

¹³C NMR:

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

-

-

Causality Behind Experimental Choices:

-

Solvent: CDCl₃ is a common, relatively non-polar solvent that is unlikely to engage in strong interactions with the analyte, providing a spectrum representative of the molecule's intrinsic properties.

-

TMS: The use of TMS provides a universally recognized reference point for chemical shifts, ensuring data comparability across different instruments and laboratories.

-

Relaxation Delay: A sufficient relaxation delay in ¹³C NMR is crucial for obtaining accurate quantitative information, as quaternary carbons and carbons in sterically hindered environments often have longer relaxation times.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.

-

-

Instrument Parameters (FT-IR Spectrometer):

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Causality Behind Experimental Choices:

-

ATR Technique: ATR is a rapid and convenient method for analyzing solid samples, requiring minimal sample preparation and eliminating the need for pellet pressing or solvent casting.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic vibrational bands of small organic molecules.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern.

Experimental Protocol:

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization energy: 70 eV

-

Mass range: m/z 40-500

-

Scan speed: 1000 amu/s

-

Causality Behind Experimental Choices:

-

Electron Ionization (EI): EI is a hard ionization technique that induces significant fragmentation, providing a rich fragmentation pattern that is useful for structural elucidation. The standard ionization energy of 70 eV ensures reproducible fragmentation patterns that can be compared to spectral libraries.

Caption: Integrated analytical workflow for compound characterization.

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals.

-

Aromatic Protons (H-6 and H-4): The two protons on the pyridine ring are in different chemical environments and are expected to appear as doublets due to coupling with the fluorine atom at the 3-position. The proton at the 6-position (H-6) is deshielded by the adjacent nitrogen atom and is predicted to resonate at a lower field (~7.85 ppm) compared to the proton at the 4-position (H-4, ~7.20 ppm). The coupling constant for the interaction between H-6 and the fluorine at C-3 (a four-bond coupling, ⁴JHF) is expected to be smaller than the three-bond coupling between H-4 and the fluorine (³JHF).

-

Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and are expected to appear as a singlet at approximately 3.10 ppm. The chemical shift is influenced by the electron-donating nature of the nitrogen atom.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum should display six signals, corresponding to the seven carbon atoms in the molecule (with the two methyl carbons being equivalent).

-

Aromatic Carbons: The five carbons of the pyridine ring are all in unique electronic environments. The carbon attached to the amino group (C-2) is expected at the lowest field (~155.0 ppm). The carbon bearing the fluorine atom (C-3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.

-

Aliphatic Carbon: The two equivalent methyl carbons of the dimethylamino group are predicted to resonate at a higher field (~40.0 ppm).

IR Spectrum Analysis

The predicted IR spectrum provides key information about the functional groups present.

-

C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl groups.

-

Aromatic Ring Vibrations: The strong bands between 1600 and 1550 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the aromatic pyridine ring.

-

C-F and C-Cl Stretching: The strong absorptions in the fingerprint region, specifically around 1250-1150 cm⁻¹ and 850-750 cm⁻¹, are attributed to the C-F and C-Cl stretching vibrations, respectively. The presence of these bands is a strong indicator of halogenation.

-

C-N Stretching: The absorption in the 1100-1000 cm⁻¹ range is consistent with the C-N stretching of the dimethylamino group.

Mass Spectrum Analysis

The predicted mass spectrum under electron ionization (EI) conditions will be crucial for confirming the molecular weight and providing structural clues from the fragmentation pattern.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 174, with an isotopic peak at m/z 176 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of a methyl group: A fragment at m/z 159/161 ([M-CH₃]⁺) is expected from the cleavage of a methyl radical from the dimethylamino group.

-

Loss of the dimethylamino group: Cleavage of the C-N bond can lead to a fragment at m/z 130/132 ([M-N(CH₃)₂]⁺).

-

Loss of chlorine and a methyl group: A fragment at m/z 111 is plausible, arising from the loss of a chlorine radical followed by a methyl radical.

-

Dimethylamino cation: A prominent peak at m/z 44 is expected, corresponding to the stable dimethylamino cation ([N(CH₃)₂]⁺).

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the predicted NMR, IR, and MS data, coupled with robust experimental protocols, offers a valuable resource for scientists engaged in the synthesis, purification, and application of this and structurally related compounds. The principles of spectral interpretation outlined herein serve as a foundational framework for the empirical analysis and structural verification of novel chemical entities in the fields of pharmaceutical and materials research.

The Discovery and Synthetic Exploration of Novel 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. This technical guide delves into the synthesis, characterization, and potential therapeutic applications of a specific, highly functionalized subclass: 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine and its derivatives. We will explore the strategic rationale for this substitution pattern, provide detailed synthetic methodologies, and discuss the prospective structure-activity relationships that position these compounds as promising candidates for further investigation in drug discovery programs.

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

2-Aminopyridine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the pyridine ring can profoundly influence the molecule's physicochemical properties, metabolic stability, and target engagement.

The focus of this guide, the this compound core, was deliberately chosen for its potential to confer advantageous drug-like properties:

-

The Role of Halogenation: The presence of both chlorine and fluorine atoms can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Fluorine, in particular, due to its small size and high electronegativity, can also modulate pKa, improve binding affinity to target proteins, and enhance membrane permeation.[3]

-

The N,N-Dimethylamino Group: This tertiary amine can serve as a crucial hydrogen bond acceptor and can be protonated at physiological pH, potentially improving aqueous solubility and facilitating interactions with biological targets.

This unique combination of substituents on the 2-aminopyridine scaffold presents a compelling starting point for the development of novel therapeutic agents.

Synthetic Methodologies: A Step-by-Step Approach

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available precursors. The following protocols are based on established synthetic transformations for pyridine derivatives and provide a reliable pathway to the target compound and its analogs.

Synthesis of the Precursor: 2-Amino-5-chloro-3-fluoropyridine

The initial step involves the synthesis of the primary amine precursor, 2-amino-5-chloro-3-fluoropyridine, from 2,3-difluoro-5-chloropyridine. This method is adapted from a patented industrial process, highlighting its scalability and efficiency.[4]

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel, combine 2,3-difluoro-5-chloropyridine (1 equivalent) with aqueous ammonia (10-15 equivalents).

-

Reaction Conditions: Heat the mixture to 100-120°C and maintain pressure for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure. The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-amino-5-chloro-3-fluoropyridine as a solid.

Caption: Synthesis of the 2-aminopyridine precursor.

N,N-Dimethylation of 2-Amino-5-chloro-3-fluoropyridine

The final step is the exhaustive methylation of the primary amine to the desired N,N-dimethylamino derivative. A variety of methods exist for the N-methylation of amines.[5][6] A common and effective approach utilizes formaldehyde as the methyl source in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or a hydride source.

Experimental Protocol (Adapted from a general procedure for N-methylation):

-

Reaction Setup: To a solution of 2-amino-5-chloro-3-fluoropyridine (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add an excess of aqueous formaldehyde (2.5-3 equivalents).

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise at 0°C. Alternatively, formic acid can be used as both the reducing agent and solvent.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel to afford the final product.

Caption: N,N-Dimethylation of the 2-aminopyridine precursor.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data for the target compound, predicted based on its structure and data from analogous compounds.

| Analytical Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.95 (d, 1H, H-6), 7.10-7.25 (dd, 1H, H-4), 3.10-3.20 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155-158 (d, ¹JCF), 148-151 (d, ³JCF), 138-141, 120-123 (d, ²JCF), 118-121, 40-42 (N(CH₃)₂) |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₇H₈ClFN₂: 175.04. Expected isotopic pattern for one chlorine atom. |

| Appearance | Off-white to pale yellow solid |

| Purity (by HPLC) | >95% |

Structure-Activity Relationship (SAR) Insights

While extensive biological data for this compound is not yet publicly available, we can infer potential structure-activity relationships by examining related compounds. The 2-aminopyridine scaffold is a known pharmacophore for various kinase inhibitors. For instance, derivatives of 2-amino-5-chloro-3-fluoropyridine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are validated targets in oncology.

The following diagram illustrates a hypothetical binding mode of a this compound derivative within a generic kinase active site, highlighting key potential interactions.

Caption: Hypothetical binding mode illustrating key SAR interactions.

Key SAR Hypotheses:

-

Hinge Binding: The pyridine nitrogen is well-positioned to form a critical hydrogen bond with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

-

Hydrophobic Interactions: The N,N-dimethyl group can occupy a hydrophobic pocket, contributing to binding affinity.

-

Halogen Interactions: The chlorine and fluorine substituents can engage in halogen bonding or other non-covalent interactions with residues in the active site, potentially enhancing potency and selectivity.

Further derivatization of this core scaffold, for example, by introducing various substituents at the 4-position of the pyridine ring, could be explored to optimize target engagement and pharmacokinetic properties.

Potential Therapeutic Applications

Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, derivatives of this compound represent a promising starting point for the development of novel therapeutics in several areas:

-

Oncology: As mentioned, related compounds have shown activity against CDKs. This scaffold could be further explored for the inhibition of other kinases implicated in cancer progression.

-

Inflammatory Diseases: Numerous kinases play key roles in inflammatory signaling pathways. Selective inhibitors derived from this core could offer new treatments for autoimmune disorders and other inflammatory conditions.

-

Neurodegenerative Diseases: Kinase dysregulation is also implicated in the pathology of neurodegenerative diseases such as Alzheimer's.

Conclusion and Future Directions

This technical guide has outlined the rationale, synthesis, and potential applications of this compound derivatives. The unique substitution pattern of this scaffold provides a strong foundation for the development of novel drug candidates with potentially enhanced physicochemical and pharmacological properties.

Future work should focus on the synthesis of a library of derivatives with diverse substitutions at the 4-position to comprehensively explore the structure-activity relationships. Subsequent screening of these compounds against a panel of kinases and other relevant biological targets will be crucial in identifying promising lead compounds for further preclinical development. The methodologies and insights provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore this promising area of medicinal chemistry.

References

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2 | Benchchem [benchchem.com]

- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 5. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 6. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity screening of substituted N,N-dimethylpyridin-2-amines

An In-Depth Technical Guide to the Biological Activity Screening of Substituted N,N-dimethylpyridin-2-amines

Foreword: Unlocking the Therapeutic Potential of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Within this vast chemical family, substituted N,N-dimethylpyridin-2-amines represent a particularly compelling class of molecules. The introduction of the N,N-dimethylamino group at the 2-position, coupled with further substitutions on the pyridine ring, allows for a nuanced modulation of the molecule's physicochemical properties, including basicity, lipophilicity, and steric profile.[4] This fine-tuning is critical for optimizing pharmacokinetic and pharmacodynamic parameters.

This guide provides a comprehensive framework for the systematic biological activity screening of novel substituted N,N-dimethylpyridin-2-amine libraries. We will move beyond rote protocols to explore the underlying scientific rationale, enabling researchers to design and execute robust screening campaigns that are both efficient and insightful. Our focus is on establishing a self-validating workflow, from initial high-throughput screening to hit confirmation and preliminary structure-activity relationship (SAR) analysis, grounded in established scientific principles.

Phase 1: Strategic Foundations - Target Selection and Library Design

The success of any screening campaign is predicated on two key decisions: what to screen against (the target) and what to screen with (the compound library).

1.1 Target Identification: A Multifaceted Approach

The 2-aminopyridine core is associated with a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][5] Therefore, target selection can be either hypothesis-driven (based on a known biological target) or phenotypic (based on a desired cellular or organismal outcome).

-

Antimicrobial Screening: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[6] Pyridine derivatives have shown promise against various bacterial and fungal strains, making them ideal candidates for whole-organism screening.[5][6][7][8]

-

Anticancer Screening: Many pyridine-based compounds exhibit potent cytotoxicity against a range of human cancer cell lines.[2][9][10] A common starting point is a phenotypic screen against a panel of representative cancer cell lines (e.g., lung, colon, breast) to identify broad-spectrum or selective cytotoxic agents.[10]

-

Enzyme Inhibition Screening: The 2-aminopyridine scaffold can act as a bioisostere for other functional groups, enabling it to bind to the active sites of various enzymes.[11] Targets of interest include kinases, histone deacetylases (HDACs), cyclooxygenases (COX), and cholinesterases, all of which are implicated in various disease states.[12][13][14][15]

1.2 Library Design and Rationale

A well-designed compound library explores a diverse and relevant chemical space. For substituted N,N-dimethylpyridin-2-amines, the key is to systematically vary the substituents at positions 3, 4, 5, and 6 of the pyridine ring.

-

Rationale for Substitution: The goal is to probe the impact of electronic and steric effects on biological activity. The library should include a diverse set of functional groups:

-

Electron-donating groups (e.g., -OCH₃, -CH₃)

-

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂)

-

Bulky groups (e.g., phenyl, tert-butyl)

-

Hydrogen bond donors/acceptors (e.g., -OH, -NH₂)

-

This systematic approach is fundamental to establishing a clear Structure-Activity Relationship (SAR) later in the campaign.[2][16]

Caption: A generalized workflow for biological activity screening.

Phase 2: High-Throughput Primary Screening

The primary screen is a rapid assay designed to test the entire compound library at a single, relatively high concentration (e.g., 10-50 µM) to identify initial "hits".[17] Automation and miniaturization (using 384- or 1536-well plates) are key to this phase.[17][18]

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Screen

This protocol determines the lowest concentration of a compound that inhibits visible microbial growth.

Methodology: Broth Microdilution Assay

-

Preparation: In a 96- or 384-well microtiter plate, add sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to all wells.

-

Compound Addition: Add the test compounds from the library to respective wells to achieve the desired final screening concentration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

-

Inoculation: Add a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well, targeting a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at the optimal growth temperature (e.g., 37°C for 18-24 hours).

-

Readout: Assess microbial growth by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader or by visual inspection. A "hit" is a compound that significantly reduces growth compared to the vehicle control.

Rationale: The broth microdilution method is a standardized, scalable assay that provides a quantitative measure of antimicrobial activity, making it ideal for primary screening.[1]

Protocol: Anticancer Cytotoxicity Screen

This protocol measures the ability of a compound to reduce the viability of cancer cells.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, LoVo colon cancer) into a 96- or 384-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the library compounds at a single concentration (e.g., 10 µM) for 48-72 hours. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at ~570 nm using a microplate reader. A "hit" is a compound that causes a significant reduction in absorbance compared to the vehicle control.

Rationale: The MTT assay is a colorimetric, cost-effective, and reliable method for assessing cell viability and is a workhorse of academic and industrial anticancer screening.[9]

Phase 3: Hit Confirmation and Secondary Assays

Initial hits from a primary screen can be misleading due to experimental artifacts or non-specific activity.[19] This phase is critical for validating true hits and eliminating false positives.

3.1 Hit Confirmation

-

Rationale: The first step is to re-test the initial hits using a freshly prepared sample of the compound (from powder, not the original screening plate) to rule out compound degradation or concentration errors.

3.2 Dose-Response Analysis

-

Methodology: For confirmed hits, a dose-response curve is generated by testing the compound over a range of concentrations (typically using a serial dilution). This allows for the calculation of key potency metrics:

-

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that produces 50% of the maximum possible inhibition. This is the standard metric for anticancer and enzyme inhibition assays.[2][12]

-

MIC (Minimum Inhibitory Concentration): The lowest concentration that prevents visible growth in antimicrobial assays.[6]

-

3.3 Counter-Screening for Promiscuous Inhibitors

-

Rationale: Promiscuous inhibitors are compounds that show activity in many different assays through non-specific mechanisms, such as forming aggregates that sequester the target protein.[19] A common counter-screen involves adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer. True inhibitors will maintain their activity, while the activity of aggregate-based inhibitors will be abolished.

Caption: A potential mechanism for an anticancer hit.

Phase 4: Preliminary Structure-Activity Relationship (SAR) Analysis

Once validated hits with confirmed potency have been identified, the final step is to analyze the data to understand how chemical structure relates to biological activity.

4.1 Data Tabulation and Analysis

The IC₅₀ or MIC values for all tested compounds should be compiled into a table. This allows for direct comparison and identification of trends.

Table 1: Hypothetical Anticancer Screening Data

| Compound ID | Substitution (Position 4) | Substitution (Position 5) | A549 IC₅₀ (µM) | LoVo IC₅₀ (µM) |

|---|---|---|---|---|

| A-01 | -H | -H | > 50 | > 50 |

| A-02 | -Cl | -H | 15.2 | 22.5 |

| A-03 | -OCH₃ | -H | 45.8 | 38.1 |

| A-04 | -H | -Cl | 5.1 | 8.3 |

| A-05 | -H | -CF₃ | 2.3 | 4.6 |

-

Unsubstituted is inactive: The parent compound (A-01) is inactive, indicating that substitution is required for activity.

-

Position Matters: Substitution at position 5 (A-04, A-05) appears more favorable than at position 4 (A-02, A-03).

-

Electronics are Key: An electron-withdrawing group at position 5 (A-04: -Cl, A-05: -CF₃) enhances potency, with the strongly withdrawing trifluoromethyl group being the most effective. An electron-donating group at position 4 (A-03: -OCH₃) is detrimental to activity compared to an electron-withdrawing group (A-02: -Cl).

These initial SAR insights are invaluable for guiding the next phase of drug discovery: lead optimization, where medicinal chemists will synthesize new analogs to improve potency and selectivity.

Conclusion

The systematic screening of substituted N,N-dimethylpyridin-2-amines offers a fertile ground for the discovery of novel therapeutic leads. By adopting a structured, multi-phase approach that integrates rational library design, robust high-throughput assays, rigorous hit validation, and insightful SAR analysis, researchers can efficiently navigate the complexities of early-stage drug discovery. The framework presented in this guide emphasizes the causality behind experimental choices, ensuring that the generated data is not only reliable but also maximally informative for the development of the next generation of pyridine-based therapeutics.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N,4-dimethylpyridin-3-amine | 77862-24-9 | Benchchem [benchchem.com]

- 4. N,5-dimethylpyridin-2-amine | 45715-13-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 9. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (PDF) Structure-Activity Relationships for the [research.amanote.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. High-Throughput Screening - Enamine [enamine.net]

- 19. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Halogenated Pyridines in Modern Medicinal Chemistry

An In-depth Technical Guide:

Introduction: The Privileged Scaffold, Enhanced

The pyridine ring is a cornerstone of medicinal chemistry, appearing in over 7,000 drug candidates and a significant percentage of FDA-approved small molecules.[1] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to improve the aqueous solubility and overall physicochemical profile of a molecule.[1][2] However, it is the strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto this scaffold that unlocks its full potential, transforming it into a highly versatile and powerful tool for drug design. Halogenated pyridines are not merely synthetic intermediates; they are precision instruments used to fine-tune molecular properties, create novel and potent binding interactions, and enhance metabolic stability, thereby solving complex challenges in drug development.[3][4][5][6]

This guide provides an in-depth exploration of the multifaceted role of halogenated pyridines, moving from the fundamental principles of how halogenation impacts the pyridine core to the advanced synthetic strategies required to access these critical motifs and their successful application in marketed pharmaceuticals.

Part 1: The Fundamental Impact of Halogenation on the Pyridine Scaffold

The decision to introduce a halogen is a deliberate, mechanistically driven choice aimed at modulating specific molecular properties. Understanding the causal effects of this substitution is paramount for rational drug design.

Modulation of Physicochemical Properties

The identity and position of a halogen atom profoundly alter the electronic nature of the pyridine ring, directly impacting its pKa (a measure of basicity) and lipophilicity (logP).

-

Basicity (pKa): The electron-withdrawing nature of halogens decreases the electron density on the pyridine nitrogen, reducing its ability to accept a proton. This lowers the pKa, making the ring less basic. This is a critical consideration for controlling the ionization state of a drug at physiological pH (≈7.4), which in turn affects its solubility, cell permeability, and potential for off-target interactions at ion channels. For instance, a lower pKa can mitigate undesirable hERG channel binding, a common safety liability. The effect is most pronounced when the halogen is at the 2- or 4-position, where it can exert its influence through resonance.

-

Lipophilicity (logP): Halogenation generally increases the lipophilicity of a molecule, which can enhance membrane permeability and improve binding in hydrophobic pockets. However, this is a double-edged sword; excessive lipophilicity can lead to poor solubility, increased metabolic turnover, and higher plasma protein binding. Fluorine is unique in that it can increase local lipophilicity without adding significant bulk, a favored strategy in lead optimization.[7]

Table 1: Impact of Halogenation on Physicochemical Properties of Pyridine

| Substituent (at 3-position) | pKa of Pyridinium Ion | logP (Calculated) | Rationale |

|---|---|---|---|

| -H | 5.25 | 0.65 | Baseline reference for the unsubstituted pyridine core. |

| -F | 2.97 | 0.84 | Strong inductive withdrawal significantly reduces basicity; minimal increase in lipophilicity. |

| -Cl | 2.84 | 1.36 | Potent inductive effect; notable increase in lipophilicity and size. |

| -Br | 2.84 | 1.55 | Similar electronic effect to chlorine but with a greater increase in lipophilicity and polarizability. |

| -I | 3.25 | 1.94 | Less electronegative but highly polarizable; provides the largest lipophilicity contribution. |

Engineering Novel Binding Interactions: The Power of Halogen Bonding

For decades, halogens were viewed merely as hydrophobic fillers. This perception has been revolutionized by a deeper understanding of halogen bonding , a non-covalent interaction where a halogen atom acts as a Lewis acid (electron acceptor).[8] This phenomenon is driven by the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as the σ-hole along the axis of the carbon-halogen bond.[9]

This electropositive σ-hole can engage in highly directional and stabilizing interactions with Lewis bases (electron donors) in a protein's active site, such as the backbone carbonyl oxygens, serine/threonine hydroxyl groups, or histidine nitrogens.[9][10] The strength of this interaction is tunable and follows the trend I > Br > Cl >> F, correlating with the size and polarizability of the halogen atom.[9] The intentional use of halogen bonding is now a powerful strategy to enhance binding affinity and selectivity, often providing potency boosts that would be difficult to achieve otherwise.[8][11]

Caption: A halogen bond between an iodopyridine and a protein carbonyl.

Enhancing Metabolic Stability

Metabolic oxidation, often mediated by Cytochrome P450 enzymes, is a primary route of drug clearance. A common site of oxidation on aromatic rings is an electron-rich C-H bond. Introducing a halogen, particularly the highly electronegative and strong C-F bond, at a metabolically susceptible position can effectively block this pathway.[3] This "metabolic blocking" strategy can significantly increase a drug's half-life and oral bioavailability, allowing for lower and less frequent dosing. The pyridine ring itself can also improve metabolic stability compared to a phenyl ring, and this effect is amplified by halogenation.[1] While effective, the metabolic stability of halogenated pyridines can vary; for example, they generally have a lower transformation rate than many other substituted pyridines.[12][13]

Part 2: Synthetic Strategies for Accessing Halogenated Pyridines

The utility of halogenated pyridines in drug discovery is directly linked to the availability of robust and regioselective synthetic methods.[4] The electron-deficient nature of the pyridine ring makes classical electrophilic halogenation challenging, often requiring harsh conditions.[6][14] Consequently, a diverse toolkit of modern synthetic methodologies has been developed.

Modern C-H Halogenation Strategies

Directly converting a C-H bond to a C-X bond is the most atom-economical approach. While challenging for pyridines, several advanced methods have emerged.

-

Directed Metalation: In this strategy, a directing group on the pyridine ring complexes with an organometallic base (e.g., n-BuLi), positioning it to deprotonate a specific ortho C-H bond. The resulting lithiated intermediate is then quenched with an electrophilic halogen source (e.g., I₂, C₂Cl₆).

-

Phosphine-Mediated Halogenation: A more recent innovation involves the reaction of a pyridine with a specially designed phosphine reagent.[15][16] This forms a phosphonium salt at the 4-position, activating it for nucleophilic displacement by a halide source. This two-step, one-pot procedure provides excellent regioselectivity for the often difficult-to-access 4-halopyridines.[6][17]

-

Ring-Opening/Ring-Closing: An elegant strategy involves temporarily transforming the pyridine into a more reactive, electron-rich intermediate. For example, reaction with a Zincke salt opens the ring to an azatriene, which can be selectively halogenated before ring-closing to yield the 3-halopyridine.[5]

Caption: Key synthetic routes to regiochemically distinct halopyridines.

Nucleophilic Aromatic Substitution (SNAr)

Halogens at the 2- and 4-positions of the pyridine ring are highly activated toward displacement by nucleophiles.[18][19] This is because the electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate, the key step in the addition-elimination mechanism.[20] This reaction is a workhorse in medicinal chemistry for installing amine, alcohol, and thiol functionalities.

The reactivity of the halogen leaving group follows the order: F > Cl > Br > I. The high reactivity of 2-fluoropyridines, for example, is over 300 times faster than that of 2-chloropyridines, allowing SNAr reactions to proceed under very mild conditions, which is crucial when working with complex, late-stage intermediates.[21]

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyridines are premier building blocks for constructing C-C and C-heteroatom bonds via transition metal catalysis.[3][4] Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are fundamental to modern drug synthesis.

-

The Challenge of Chloropyridines: While bromo- and iodopyridines are highly reactive, the lower cost and greater availability of chloropyridines make them attractive starting materials.[22] However, the strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle more difficult.

-

The Solution: Advanced Catalytic Systems: The successful coupling of chloropyridines requires carefully optimized catalytic systems. The choice of ligand is critical.[23] Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands like RuPhos) or N-heterocyclic carbenes (NHCs) are essential to promote the challenging oxidative addition step and prevent catalyst deactivation by the pyridine nitrogen.[23][24]

This protocol is a self-validating system, representative of modern best practices for coupling challenging heterocyclic substrates.

-

Reagent Preparation & Inerting: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the 2-chloropyridine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, RuPhos, 4 mol%). The choice of ligand is critical and must be optimized for the specific substrates.[23]

-

Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1 mixture) via syringe. The use of anhydrous, deoxygenated solvents is crucial to prevent catalyst deactivation.[23]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[25] Upon completion (typically 8-24 hours), cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Part 3: Case Studies in FDA-Approved Drugs

The theoretical benefits of halogenated pyridines are validated by their presence in numerous successful drugs. The specific choice of halogen and its position is tailored to solve a particular design challenge.

Table 2: Role of Halogenated Pyridines in Select FDA-Approved Drugs

| Drug Name | Halogenated Pyridine Moiety | Key Role of the Motif |

|---|---|---|

| Etoricoxib (Arcoxia) | 2,5-Dichloropyridine | Synthetic Handle & Potency: The 2-chloro group is displaced via SNAr in the key ring-forming step of a reported synthesis. The 5-chloro substituent occupies a key hydrophobic pocket, contributing to the drug's high selectivity for the COX-2 enzyme.[26] |

| Vericiguat (Verquvo) | 2-Fluoropyridine | Metabolic Stability & Pharmacokinetics: This soluble guanylate cyclase stimulator contains a fluoropyridine. The fluorine atom enhances metabolic stability and contributes to a superior pharmacokinetic profile compared to non-fluorinated precursors.[27] |

| Crizotinib (Xalkori) | 2-Amino-3-bromo-5-chloropyridine | Binding Affinity & Synthetic Access: This ALK/ROS1 kinase inhibitor features a dichloropyridine intermediate in its synthesis. The final bromopyridine structure positions the halogen to make productive contacts within the kinase hinge region, contributing to its high potency. |

Conclusion and Future Outlook

Halogenated pyridines have firmly established their place as indispensable components in the medicinal chemist's toolbox. Their value extends far beyond their role as simple synthetic building blocks. The strategic incorporation of halogens allows for the precise modulation of physicochemical properties, the creation of potent halogen bonds to enhance target affinity, and the fortification of molecules against metabolic degradation. As our understanding of non-covalent interactions deepens and synthetic methodologies for regioselective C-H functionalization become more sophisticated, the rational design and application of halogenated pyridines will continue to drive the discovery of safer and more effective medicines.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N -iodosaccharin pyridine complexes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01512B [pubs.rsc.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chemistry-online.com [chemistry-online.com]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 23. benchchem.com [benchchem.com]

- 24. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Retrosynthetic Analysis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine

Abstract

This technical guide provides a comprehensive retrosynthetic analysis for the synthesis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. The analysis explores logical bond disconnections and evaluates multiple synthetic pathways, focusing on strategic functional group interconversions and the application of established chemical principles. Detailed forward syntheses, complete with mechanistic insights and step-by-step experimental protocols, are presented to offer a practical and field-proven approach to the preparation of this target molecule.

Introduction and Strategic Overview

This compound is a polysubstituted heteroaromatic compound. The arrangement of its functional groups—a chloro, a fluoro, a dimethylamino, and the pyridine nitrogen—presents a unique synthetic challenge that requires careful strategic planning. The electronic properties of these substituents significantly influence the reactivity of the pyridine ring, dictating the feasibility and regioselectivity of potential synthetic transformations.

Our retrosynthetic approach is guided by the following key principles:

-

Robust and High-Yielding Reactions: Prioritizing well-established and scalable reactions to ensure the efficiency and practicality of the synthesis.

-

Availability of Starting Materials: Beginning the synthetic sequence from readily available and cost-effective precursors.

-

Control of Regiochemistry: Strategically introducing substituents to avoid the formation of difficult-to-separate isomers.

This guide will primarily focus on a convergent and logical retrosynthetic strategy that disconnects the target molecule at the C2-N bond of the dimethylamino group, identifying a key aminopyridine intermediate.

Retrosynthetic Pathway Analysis

The most logical retrosynthetic disconnection for this compound involves the C-N bond of the tertiary amine. This leads to a primary amine precursor, which can be constructed through various routes involving nucleophilic aromatic substitution (SNAr) on a halogenated pyridine core.

Primary Disconnection Strategy

Our primary analysis begins by disconnecting the N,N-dimethylamino group, which is a common and reliable transformation in the forward sense via reductive amination.

A Technical Guide to the Synthesis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine

An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Fluorinated heterocyclic compounds are crucial building blocks, as the incorporation of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a detailed examination of the synthetic pathways leading to this valuable compound, focusing on the strategic selection of starting materials and the underlying chemical principles that govern the transformations. Our discussion will primarily focus on a robust two-stage synthetic approach: the formation of the key intermediate, 2-amino-5-chloro-3-fluoropyridine, followed by its exhaustive N-methylation to yield the target molecule.

Part 1: Synthesis of the Core Intermediate: 2-Amino-5-chloro-3-fluoropyridine

The synthesis of the 2-amino-5-chloro-3-fluoropyridine core is the critical first stage. The regioselectivity of the amination reaction is paramount and is dictated by the electronic properties of the starting halogenated pyridine. We will explore two primary routes starting from commercially available precursors.

Route A: Selective Amination of 2,3-Difluoro-5-chloropyridine

This is arguably the most direct and efficient route. The rationale lies in the principles of Nucleophilic Aromatic Substitution (SNAr). In the pyridine ring, the carbon atoms at the 2- and 6-positions are electronically deficient due to the inductive effect of the ring nitrogen, making them susceptible to nucleophilic attack. This effect is significantly enhanced by the presence of a strongly electron-withdrawing fluorine atom at the 2-position. Consequently, the C2-fluorine is highly activated and can be selectively displaced by a nucleophile like ammonia, leaving the C3-fluorine and C5-chlorine intact.

A patented method demonstrates the efficacy of this approach, achieving high yields through direct ammonification.[3]

-

To a suitable reaction vessel, add 2,3-difluoro-5-chloropyridine (1 equivalent).

-

Add aqueous ammonia (typically 25-30% solution) in excess.

-

Seal the vessel and heat the reaction mixture to a temperature between 60-80°C.

-

Maintain the reaction under vigorous stirring for 4-6 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by slurrying in a minimal amount of a non-polar solvent like petroleum ether to afford pure 2-amino-3-fluoro-5-chloropyridine.[3]

Caption: Workflow for the synthesis of the key intermediate via selective amination.

Route B: Amination of 2,5-Dichloro-3-fluoropyridine